![molecular formula C21H18N4O4 B2615589 3-cyclopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 2188279-30-1](/img/structure/B2615589.png)
3-cyclopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-cyclopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study demonstrated that derivatives of quinazoline-2,4-diones, including those with cyclopropyl and methoxyphenyl groups, exhibit potent antimicrobial activity. These compounds were synthesized and evaluated against gyrase mutants and wild-type strains of Escherichia coli, showcasing their capability to combat antibiotic resistance through specific molecular interactions with bacterial DNA gyrase, a critical enzyme for bacterial DNA replication (German et al., 2008).
Anticancer Potential
Quinazolinone derivatives have been synthesized and assessed for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study revealed that these compounds, with specific structural modifications such as the addition of the methoxyphenyl group, exhibited significant cytotoxic activity, indicating their potential as anticancer agents (Poorirani et al., 2018).
Cardiovascular Research
In cardiovascular research, quinazoline derivatives have been explored for their inhibitory effects on cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, a key enzyme in the regulation of vascular tone. These studies found that specific substitutions, such as the methoxy group, significantly enhance the inhibitory activity, leading to vasodilation and potential applications in treating cardiovascular diseases (Takase et al., 1994).
Herbicidal Activity
Research on quinazoline-2,4-diones has also extended into the agricultural sector, where derivatives containing the cyclopropyl and methoxyphenyl groups have been synthesized and evaluated for their herbicidal activity. These compounds were found to be effective against a broad spectrum of weeds, offering a new approach to herbicide development (Wang et al., 2014).
Neuropharmacology
In the field of neuropharmacology, quinazolinone derivatives have been investigated for their interactions with the GABAA/benzodiazepine receptor, showing a range of activities from antagonist to full agonist. This research highlights the potential of these compounds in developing new treatments for disorders related to the central nervous system (Tenbrink et al., 1994).
properties
IUPAC Name |
3-cyclopropyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-28-15-10-6-13(7-11-15)19-22-18(29-23-19)12-24-17-5-3-2-4-16(17)20(26)25(21(24)27)14-8-9-14/h2-7,10-11,14H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUFIPYQCVGTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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